2-Ethynyl-4-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDFPAAGYXBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Fluorinated Pyridines in Advanced Chemical Synthesis
Fluorinated pyridines are a class of heterocyclic compounds that have become indispensable in various fields of chemical research and development. The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into a pyridine (B92270) ring imparts a range of desirable physicochemical properties.
The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that significantly influences the electronic nature of the pyridine ring. wikipedia.orgrsc.org This electron-withdrawing effect can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. wikipedia.org Furthermore, the lipophilicity of the CF3 group can improve the membrane permeability of drug candidates, a critical factor in their pharmacokinetic profiles. wikipedia.org The introduction of a trifluoromethyl group has been a successful strategy in the development of numerous pharmaceuticals and agrochemicals. wikipedia.orgrsc.org For instance, several commercialized herbicides and insecticides contain a trifluoromethylpyridine core, highlighting the importance of this structural motif in achieving desired biological activity. rsc.org
The synthesis of trifluoromethylpyridine derivatives has been an active area of research, with various methods developed for the introduction of the CF3 group onto the pyridine scaffold. wikipedia.orgnih.gov These synthetic advancements have made a diverse array of fluorinated pyridines accessible, thereby fueling their exploration in drug discovery and materials science.
The Ethynyl Moiety: a Gateway to Modern Organic Transformations
The ethynyl (B1212043) group (–C≡CH) is a highly versatile functional group in organic synthesis, prized for its reactivity and its ability to participate in a wide array of chemical transformations. As a terminal alkyne, the acidic proton on the sp-hybridized carbon can be readily removed by a base, generating a nucleophilic acetylide. This reactivity allows for the facile formation of carbon-carbon bonds through reactions with various electrophiles.
Perhaps the most prominent application of the ethynyl moiety in modern organic chemistry is its participation in transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the construction of conjugated systems. nih.govorganic-chemistry.org This reaction is fundamental to the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov
Beyond cross-coupling reactions, the ethynyl group is a valuable precursor for various other transformations, including cycloaddition reactions. rsc.orglibretexts.org For instance, [3+2] cycloadditions of alkynes can lead to the formation of five-membered heterocyclic rings, which are prevalent in many biologically active compounds. libretexts.org The linear geometry of the alkyne also makes it a useful component in the design of rigid molecular scaffolds and functional materials with specific electronic and photophysical properties.
Structural and Electronic Considerations in 2 Ethynyl 4 Trifluoromethyl Pyridine Research
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis, particularly using palladium, is a cornerstone for the functionalization of pyridine rings and the formation of carbon-carbon bonds, which is essential for introducing the ethynyl group.
The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, which employs a palladium catalyst and a copper(I) cocatalyst in the presence of a base, is the most direct and widely used method to synthesize ethynylpyridines. wikipedia.orgnih.govlibretexts.org
The key precursor for the synthesis of this compound via this method is a 2-halo-4-(trifluoromethyl)pyridine, such as 2-chloro-4-(trifluoromethyl)pyridine or the more reactive 2-bromo- or 2-iodo- analogues. The general reaction scheme involves coupling this halogenated precursor with a terminal alkyne, often trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene. The trimethylsilyl group is subsequently removed under basic or fluoride-mediated conditions to yield the terminal alkyne.
The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org While the classic Sonogashira coupling uses a copper co-catalyst, copper-free variations have been developed to prevent the homocoupling of terminal alkynes (Glaser coupling). nih.govthalesnano.com
Table 1: Illustrative Sonogashira Coupling Conditions This table is a representative example of typical Sonogashira reaction conditions and may not reflect the exact parameters for the synthesis of this compound.
| Parameter | Condition | Purpose |
| Aryl Halide | 2-Halo-4-(trifluoromethyl)pyridine | Electrophilic partner |
| Alkyne | Trimethylsilylacetylene | Nucleophilic partner (acetylene source) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition/reductive elimination cycle |
| Copper(I) Cocatalyst | CuI | Activates the alkyne by forming a copper acetylide |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |
| Temperature | Room Temperature to Reflux | Varies depending on the reactivity of the halide |
Palladium-Catalyzed Reactions for Pyridine Derivatization
Palladium catalysis extends beyond the Sonogashira coupling to various other derivatizations of the pyridine ring that can lead to the formation of necessary precursors. For instance, palladium-catalyzed C-H functionalization can be used to introduce trifluoromethyl groups into (hetero)arenes, although this is more relevant to section 2.3. nih.gov Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to functionalize halopyridines, demonstrating the versatility of this catalytic system in building complex pyridine derivatives. clockss.org The development of these reactions allows for the sequential and selective functionalization of poly-halogenated pyridines, enabling the construction of complex architectures. clockss.org
Cyclocondensation and Heterocycle Formation Routes
An alternative to functionalizing a pre-existing pyridine ring is to construct the trifluoromethylated pyridine core from acyclic precursors. nih.govjst.go.jp This "bottom-up" approach is particularly useful for installing specific substitution patterns that might be difficult to achieve through direct functionalization.
A documented route to the key precursor, 2-chloro-4-(trifluoromethyl)pyridine, begins with the synthesis of trifluoromethyl-containing building blocks. google.com One such method involves reacting vinyl n-butyl ether with trifluoroacetic anhydride to generate 4-butoxy-1,1,1-trifluoro-3-en-2-one. google.comguidechem.com This intermediate is then reacted with a phosphonate reagent, such as trimethylphosphonoacetate, followed by a ring-closing condensation with an ammonia source (e.g., ammonium acetate) to form 2-hydroxy-4-(trifluoromethyl)pyridine. google.com The final step is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yielding 2-chloro-4-(trifluoromethyl)pyridine. google.com
Other cyclocondensation strategies for forming trifluoromethylated pyridines include the reaction of trifluoroacetonitrile with dialkyl 3-oxopentanedioates acs.org or the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. orgsyn.org
Direct C-H Functionalization Methodologies for Trifluoromethylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. Instead of starting with a halogenated pyridine, these methods introduce the trifluoromethyl group directly onto a C-H bond of the pyridine ring. nih.gov
These reactions often proceed via radical mechanisms. A trifluoromethyl radical (•CF₃) is generated from a suitable precursor, such as sodium trifluoromethylsulfinate (Langlois' reagent) or trifluoromethyl iodide (CF₃I), often initiated by an oxidant or photoredox catalysis. acs.org This radical then adds to the electron-deficient pyridine ring. While this method is powerful, controlling the regioselectivity can be challenging. The innate electronic properties of the pyridine ring typically direct radical attack to the C2 and C4 positions. For a substrate like 2-ethynylpyridine, direct trifluoromethylation would likely be complicated by competing reactions at the alkyne and multiple positions on the ring. Therefore, this method is more commonly applied to the synthesis of trifluoromethylpyridine analogues rather than as a final step to introduce the CF₃ group onto a pre-functionalized ethynylpyridine. nih.govnih.gov
Halogenation and Hydrohalogenation Pathways
The synthesis of halopyridines is crucial as they are the primary precursors for cross-coupling reactions like the Sonogashira coupling. The halogenation of pyridines, particularly at the C3 and C5 positions, can be challenging due to the ring's electron-deficient nature. chemrxiv.org However, halogenation at the C2 and C4 positions is more feasible.
For the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, chlorination is typically the final step after the pyridine ring has been formed via cyclocondensation, as described in section 2.2. google.com Alternatively, halogenation can be achieved through vapor-phase reactions at high temperatures, often in conjunction with fluorination. nih.govjst.go.jp Selective halogenation methods using designed phosphine reagents have also been developed to functionalize the 4-position of pyridines. nih.govchemrxiv.org
Hydrohalogenation can also be relevant in the context of ethynylpyridines. For example, the terminal ethynyl group of a 2-ethynyl-5-(trifluoromethyl)pyridine has been shown to undergo hydrochlorination when treated with hydrochloric acid, converting the alkyne into a vinyl chloride.
Advanced Fluorination Techniques for Pyridine Systems
The introduction of fluorine atoms or trifluoromethyl groups onto pyridine rings is a key area of research in medicinal and agrochemical chemistry. jst.go.jp Beyond the methods that build the ring with a CF₃ group already present, several techniques exist for direct fluorination or for converting other functional groups to fluorine.
One common method for synthesizing trifluoromethylpyridines is the halogen exchange (HALEX) reaction, where a trichloromethylpyridine is treated with a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃) to replace the chlorine atoms with fluorine. jst.go.jp
For direct C-H fluorination, electrophilic fluorinating reagents are often employed. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent that can fluorinate activated pyridine systems, such as 2-aminopyridines and pyridin-2(1H)-ones, often with high regioselectivity. nih.govacs.org
Another strategy involves the activation of the pyridine ring as an N-oxide. This increases the ring's susceptibility to nucleophilic attack. Nucleophilic aromatic substitution on pyridine N-oxides can be used to introduce fluorine, particularly at the meta-position, which is otherwise difficult to functionalize. nih.govrsc.org
Synthetic Approaches to Key Intermediates and Scaffolds for this compound
The synthesis of this compound relies heavily on the preparation of suitable precursors, primarily halogenated pyridines that can undergo subsequent carbon-carbon bond-forming reactions. The strategic introduction of a halogen atom at the 2-position of the 4-(trifluoromethyl)pyridine scaffold is a critical step, enabling the final installation of the ethynyl group, typically via Sonogashira coupling. This section details the synthetic methodologies for preparing these crucial intermediates.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
A significant intermediate for the synthesis of the target compound is 2-chloro-4-(trifluoromethyl)pyridine. A multi-step synthetic route has been developed, starting from readily available materials. google.comguidechem.com This pathway avoids the direct introduction of functional groups onto the pyridine ring, which can be challenging, and instead constructs the ring from acyclic precursors. google.com
The synthesis commences with the reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of pyridine to yield 4-butoxy-1,1,1-trifluoro-3-buten-2-one. google.com This intermediate is then reacted with trimethylphosphonoacetate. The subsequent product undergoes a condensation and cyclization reaction with an ammonium source, such as ammonium acetate in formamide, to form the pyridone ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine. google.comguidechem.com The final step is a chlorination reaction, which converts the hydroxyl group into a chlorine atom, affording the desired 2-chloro-4-(trifluoromethyl)pyridine. google.com
Table 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
| Step | Starting Materials | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Vinyl n-butyl ether, Trifluoroacetic anhydride | Pyridine, Dichloromethane | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one |
| 2 | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | Trimethylphosphonoacetate | 5-Butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester |
| 3 | 5-Butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester | Ammonium acetate, Formamide | 2-Hydroxy-4-(trifluoromethyl)pyridine |
This table summarizes a key synthetic pathway to 2-chloro-4-(trifluoromethyl)pyridine.
This method is advantageous for its potential for large-scale synthesis, employing mild conditions and achieving high yields. google.com The resulting 2-chloro-4-(trifluoromethyl)pyridine serves as a versatile intermediate for various transformations, including the introduction of an ethynyl group. chemicalbook.comsigmaaldrich.com
Synthesis of 2-Iodo-4-(trifluoromethyl)pyridine
Another critical precursor is 2-iodo-4-(trifluoromethyl)pyridine. Iodo-substituted pyridines are often preferred substrates in cross-coupling reactions due to their higher reactivity compared to their chloro- or bromo-analogues, which often allows for milder reaction conditions. wikipedia.orglibretexts.org
The synthesis of substituted iodopyridines can be challenging and often requires specific strategies to achieve the desired regioselectivity. General methods for the synthesis of trifluoromethyl-substituted iodopyridines may involve halogenation of a pre-formed trifluoromethylpyridine ring or the construction of the pyridine ring with the iodine atom already in place. For instance, the synthesis of related isomers, such as 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, has been shown to involve the use of strong bases like lithium diisopropylamide (LDA) at very low temperatures to facilitate directed lithiation followed by iodination.
While a specific, detailed synthesis for 2-iodo-4-(trifluoromethyl)pyridine is not extensively documented in the provided context, a plausible route could involve a halogen exchange reaction from the more accessible 2-chloro-4-(trifluoromethyl)pyridine or direct iodination of 4-(trifluoromethyl)pyridine, although controlling the position of iodination can be difficult.
Conversion to this compound via Sonogashira Coupling
The Sonogashira reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the principal method for converting the halogenated intermediates into the final product, this compound.
The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of a base (commonly an amine like triethylamine or diisopropylamine). wikipedia.orglibretexts.orgscirp.org
Reaction Scheme:
Where Halogen = Cl, I; R = H or a protecting group like Trimethylsilyl (TMS)
The 2-halo-4-(trifluoromethyl)pyridine (either chloro or iodo) is coupled with a suitable alkyne source. Often, a protected alkyne such as trimethylsilylacetylene is used, and the trimethylsilyl (TMS) group is subsequently removed under basic or fluoride-ion-mediated conditions to yield the terminal alkyne. wikipedia.org The higher reactivity of the C-I bond compared to the C-Cl bond makes 2-iodo-4-(trifluoromethyl)pyridine a more efficient substrate for this transformation, generally requiring lower catalyst loadings and milder temperatures. wikipedia.orglibretexts.org
Table 2: Key Compounds in the Synthesis of this compound
| Compound Name | Role |
|---|---|
| 2-Chloro-4-(trifluoromethyl)pyridine | Key Intermediate/Precursor |
| 2-Iodo-4-(trifluoromethyl)pyridine | Key Intermediate/Precursor |
| 2-Hydroxy-4-(trifluoromethyl)pyridine | Intermediate in precursor synthesis |
| 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | Intermediate in precursor synthesis |
| Trimethylsilylacetylene | Alkyne source in Sonogashira coupling |
This table highlights the central compounds involved in the synthetic pathway.
The development of efficient and selective synthetic routes to these key halogenated intermediates is paramount for the accessible and practical production of this compound and its analogues for further application in chemical research.
Reactivity of the Ethynyl Functional Group
The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of chemical transformations. Its reactivity is further modulated by the electron-deficient nature of the 4-(trifluoromethyl)pyridine ring.
Nucleophilic Addition Reactions
The ethynyl group of this compound is susceptible to nucleophilic attack. The strong electron-withdrawing effect of the 4-(trifluoromethyl)pyridine ring enhances the electrophilicity of the alkyne.
One notable example of this reactivity is the hydrohalogenation of ethynylpyridines. In the presence of a hydrohalic acid (HX), the basic nitrogen of the pyridine ring is protonated, forming a pyridinium (B92312) salt. This salt formation significantly increases the electrophilic character of the ethynyl group. The halide anion (X⁻), acting as a nucleophile, then attacks the triple bond. The spatial proximity of the counter-anion to the activated ethynyl group facilitates this nucleophilic addition, leading to the formation of the corresponding 2-(2-haloethenyl)pyridine. This reaction typically proceeds with high stereoselectivity.
| Reactant | Reagent | Product | Reaction Type |
| This compound | HCl | 2-(2-Choroethenyl)-4-(trifluoromethyl)pyridine | Nucleophilic Addition |
| This compound | HBr | 2-(2-Bromoethenyl)-4-(trifluoromethyl)pyridine | Nucleophilic Addition |
| This compound | HI | 2-(2-Iodoethenyl)-4-(trifluoromethyl)pyridine | Nucleophilic Addition |
Cycloaddition Reactions, including Triazole Formation
The ethynyl group of this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct more complex cyclic systems. These reactions are powerful tools for the synthesis of novel heterocyclic compounds.
A prominent example is the [3+2] cycloaddition reaction with azides to form triazoles, a reaction often referred to as "click chemistry". In this reaction, the ethynyl group of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and regioselective, providing a straightforward route to complex molecules containing both pyridine and triazole moieties. The resulting triazole ring is a stable aromatic system with a wide range of applications in medicinal chemistry and materials science.
Furthermore, the ethynyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form substituted pyridine derivatives. The electron-withdrawing nature of the 4-(trifluoromethyl)pyridine ring can influence the reactivity of the alkyne in these transformations.
Metal-Catalyzed Alkyne Functionalizations
The terminal alkyne of this compound is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.
The Sonogashira coupling is a particularly important transformation for terminal alkynes. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, this reaction allows for the synthesis of a wide array of 2-alkynyl-4-(trifluoromethyl)pyridine derivatives with various aryl or vinyl substituents. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials.
Another important metal-catalyzed reaction is the hydration of the alkyne. In the presence of a suitable metal catalyst, such as a ruthenium or platinum complex, water can be added across the triple bond to form the corresponding ketone, 2-acetyl-4-(trifluoromethyl)pyridine. This transformation provides a direct route to acetyl-substituted pyridines, which are important building blocks in organic synthesis.
| Reaction Type | Catalyst | Co-catalyst/Base | Reactant | Product |
| Sonogashira Coupling | Palladium complex | Copper(I) salt, Amine base | Aryl/Vinyl Halide | 2-Alkynyl-4-(trifluoromethyl)pyridine derivative |
| Hydration | Ruthenium/Platinum complex | - | Water | 2-Acetyl-4-(trifluoromethyl)pyridine |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring. While generally stable, the C-F bonds within this group can be activated under specific conditions.
C-F Bond Activation and Defunctionalization Pathways
Activation of the strong carbon-fluorine bonds of a trifluoromethyl group is a challenging but increasingly important area of research. chemrxiv.org For 4-(trifluoromethyl)pyridines, C-F bond activation can be achieved using transition metal complexes. acs.org The mechanism of this activation can vary, with possibilities including oxidative addition, phosphine-assisted fluorine transfer, and nucleophilic attack on the fluoroaromatic compound. acs.orgacs.org
For instance, platinum(0) complexes have been shown to react with fluoropyridines, including those with a trifluoromethyl group, to give C-F activation products. acs.org Computational studies suggest multiple competing pathways for this activation, including direct oxidative addition and phosphine-assisted mechanisms where a fluorine atom is transferred to a phosphorus center. acs.org These reactions can lead to the formation of platinum-fluoride species and provide a route for the selective functionalization of the trifluoromethyl group.
Influence on Electrophilic and Nucleophilic Processes
The trifluoromethyl group exerts a profound influence on the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, is directed to the positions meta to the trifluoromethyl group (i.e., the 3- and 5-positions).
Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.gov The positions ortho and para to the trifluoromethyl group (i.e., the 3- and 5-positions, and the 2- and 6-positions relative to the nitrogen) become more susceptible to attack by nucleophiles. This enhanced reactivity allows for the displacement of leaving groups at these positions, providing a valuable method for the synthesis of substituted pyridines. The presence of the trifluoromethyl group can also facilitate intramolecular nucleophilic aromatic substitution reactions, leading to the formation of fused heterocyclic systems. nih.gov
Reactivity of the Pyridine Ring System
The reactivity of the pyridine core in this compound is profoundly influenced by the synergistic electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at the C-4 position. This electronic profile renders the ring susceptible to certain reaction types while being highly resistant to others.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is notoriously challenging due to the inherent electron-deficient character of the heterocycle. The nitrogen atom exerts a strong inductive electron-withdrawing effect and, under the acidic conditions typical for EAS, becomes protonated to form a pyridinium cation. stackexchange.comuonbi.ac.ke This positive charge further deactivates the ring, making it significantly less nucleophilic than benzene. libretexts.org
For this compound, the deactivation is even more pronounced. The trifluoromethyl group is a powerful deactivating group due to its strong inductive effect. nih.gov Consequently, the pyridine ring in this molecule is exceptionally inert towards electrophiles. Should a reaction be forced under extremely vigorous conditions, substitution would be directed to the positions least deactivated by the combined effects of the nitrogen atom and the CF₃ group. The ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen are the most electron-deficient. stackexchange.comquora.com Therefore, any electrophilic attack would preferentially occur at the meta positions, C-3 or C-5. uonbi.ac.ke However, for practical purposes, the ring is considered non-reactive to standard EAS reactions like nitration or Friedel-Crafts acylation. libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution Mechanisms
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr), particularly when a suitable leaving group is present at the ortho (C-2, C-6) or para (C-4) positions. stackexchange.comquimicaorganica.orgquora.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.
In this compound, the trifluoromethyl group at C-4 strongly activates the ring for nucleophilic attack. If a leaving group (e.g., a halogen) were present at the C-2 or C-6 position, nucleophiles would readily attack that carbon. The mechanism involves the initial attack of the nucleophile to form a tetrahedral intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com The subsequent departure of the leaving group restores the aromaticity of the ring. Nucleophilic attack at C-3 or C-5 is disfavored as the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. stackexchange.com
Directed Metalation Effects and Regioselectivity
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). baranlab.orgwikipedia.org A DMG, typically a Lewis basic moiety, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca
In pyridines, the ring nitrogen itself can act as a DMG, directing metalation to the C-2 or C-6 position. uwindsor.ca However, for this compound, the C-2 position is already substituted. This would suggest that metalation might be directed to the C-6 position. Complicating this is the presence of the trifluoromethyl group and the general electron deficiency of the ring, which can lead to competitive nucleophilic addition of the organolithium reagent or other side reactions. znaturforsch.com
Research on the metalation of 4-(trifluoromethyl)pyridine has shown that regioselectivity is highly dependent on the choice of the organometallic base. researchgate.netsigmaaldrich.com This provides a model for predicting the behavior of the title compound. The interplay between the directing effects of the nitrogen atom (favoring C-6) and the potential for deprotonation at C-3 (alpha to the CF₃ group) creates a complex regiochemical landscape. Lithium amide bases, such as lithium diisopropylamide (LDA), are often used for pyridines to mitigate the issue of nucleophilic addition that is common with alkyllithiums. uwindsor.ca
| Metalating Agent | Predicted Major Site of Deprotonation | Controlling Factor |
|---|---|---|
| Lithium Diisopropylamide (LDA) | C-3 | Deprotonation at the most acidic proton, activated by the adjacent CF₃ group. |
| n-Butyllithium (n-BuLi) | C-6 and/or Nucleophilic Addition | Coordination to the ring nitrogen (directing to C-6) competes with nucleophilic addition at C-2 or C-6. |
| TMPMgCl·LiCl | C-3 | Highly hindered base favors kinetic deprotonation at the C-3 position, which is sterically accessible and electronically activated. harvard.edu |
Investigations into Reaction Mechanisms and Intermediates of this compound
Understanding the intermediates and mechanistic pathways is crucial for controlling the reactivity of this compound. The formation of pyridinium salts and the influence of catalysts are central to its chemical behavior.
Role of Pyridinium Salt Formation in Reaction Progression
The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl or acyl halides, to form N-substituted pyridinium salts. researchgate.net However, the nucleophilicity of the nitrogen in this compound is significantly diminished by the two strong electron-withdrawing groups, making the formation of pyridinium salts more difficult compared to unsubstituted pyridine. acs.org
Despite the difficulty in their formation, pyridinium salts, once formed, are key reactive intermediates. researchgate.netnih.govresearchgate.net The quaternization of the nitrogen atom places a formal positive charge on the ring, drastically increasing its electron deficiency. This has several mechanistic implications:
Enhanced SₙAr: The ring becomes exceptionally activated towards nucleophilic attack, facilitating SₙAr reactions that might be sluggish with the neutral pyridine.
Altered Regioselectivity: The positive charge modifies the electronic landscape, which can be exploited to direct the regioselectivity of subsequent transformations.
Radical Precursors: Pyridinium salts, particularly N-functionalized ones, can act as radical reservoirs. researchgate.netacs.org They can undergo single-electron reduction to generate radical species, which can then participate in a variety of synthetic transformations. nih.govrsc.org
Insights from Autocatalysis and Catalyst Influence
Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving pyridines. While specific studies on autocatalysis involving this compound are not prevalent, the principles of catalysis are highly relevant. Autocatalysis occurs when a reaction product also acts as a catalyst for the same reaction, often leading to a sigmoidal rate profile. wikipedia.org
More commonly, external catalysts are employed to influence the reaction pathways of electron-deficient pyridines.
Lewis Acid Catalysis: Lewis acids can coordinate to the basic nitrogen atom of the pyridine ring. This coordination activates the pyridine towards nucleophilic attack by further withdrawing electron density from the ring system. researchgate.netsemanticscholar.org This strategy is effective for promoting SₙAr and conjugate addition reactions on pyridine derivatives. researchgate.net
Base Catalysis: The pyridine moiety itself can function as a nucleophilic or general base catalyst in various transformations, such as the hydrolysis of esters. rsc.org This catalytic activity stems from the availability of the nitrogen lone pair.
Transition Metal Catalysis: While the focus here is on the pyridine ring, the ethynyl group at C-2 is a prime site for transition metal-catalyzed reactions (e.g., Sonogashira, Glaser coupling). Furthermore, transition metals like palladium and copper can catalyze C-H functionalization or cross-coupling reactions on the pyridine ring itself, often requiring a directing group. beilstein-journals.org Ruthenium catalysts have been shown to activate aminopyridines for SₙAr reactions through π-coordination. researchgate.net
| Catalyst Type | Mode of Action | Potential Application |
|---|---|---|
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Coordination to the ring nitrogen, increasing the ring's electrophilicity. researchgate.net | Activation for Nucleophilic Aromatic Substitution (SₙAr) at a halo-substituted C-2 or C-6 position. |
| Brønsted Acids (e.g., H₂SO₄) | Protonation of the nitrogen to form a pyridinium salt. | Deactivation towards electrophilic attack; activation towards nucleophilic attack. stackexchange.com |
| Transition Metals (e.g., Pd, Cu, Ru) | Various mechanisms including oxidative addition, C-H activation, π-coordination. beilstein-journals.orgresearchgate.net | Cross-coupling reactions at the ethynyl group; C-H functionalization at C-3, C-5, or C-6. |
Derivatives and Advanced Molecular Architectures Derived from 2 Ethynyl 4 Trifluoromethyl Pyridine
Synthesis of Substituted Pyridine (B92270) Congeners and Analogs
The transformation of the ethynyl (B1212043) group in 2-ethynyl-4-(trifluoromethyl)pyridine allows for the synthesis of various substituted pyridine congeners. While direct derivatization of this specific molecule is a key strategy, broader synthetic methods for trifluoromethyl-substituted pyridines provide context for its importance. The synthesis of trifluoromethylpyridine (TFMP) derivatives can be broadly categorized into three main approaches: chlorine/fluorine exchange from trichloromethylpyridine, the construction of the pyridine ring from a trifluoromethyl-containing building block, and the direct introduction of a trifluoromethyl group. nih.gov
One of the earlier methods for introducing a trifluoromethyl group into a pyridine ring involves a process similar to the synthesis of benzotrifluoride, which includes chlorination and subsequent fluorination of picoline. nih.gov More contemporary methods often involve multicomponent reactions. For instance, a multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines starting from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination steps. researchgate.net
Another approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov Key building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov For example, the herbicide dithiopyr is synthesized using ethyl 4,4,4-trifluoro-3-oxobutanoate in a cyclocondensation reaction. nih.gov
The following table summarizes some of the general methods used for the synthesis of 2-trifluoromethyl pyridine derivatives, which can be conceptually applied to the derivatization of this compound.
| Reaction Type | Key Reagents/Building Blocks | Description | Reference |
| Kröhnke Pyridine Synthesis | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate | A multicomponent reaction that proceeds via a Michael addition-initiated cascade. | researchgate.net |
| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Construction of the pyridine ring using a trifluoromethyl-containing building block. | nih.gov |
| Aza-Wittig/Diels-Alder Sequence | Aryl aldehydes, α,β-unsaturated acids, Enamines | A three-component synthesis of polysubstituted pyridines involving 2-azadiene intermediates. | nih.gov |
These synthetic strategies highlight the diverse pathways available for modifying the pyridine core and demonstrate the potential for this compound to be transformed into a wide array of substituted analogs by leveraging the reactivity of its ethynyl group in similar multi-component or cycloaddition reactions.
Construction of Fused and Polycyclic Heteroaromatic Systems
The rigid structure and reactive sites of this compound make it a valuable precursor for the construction of fused and polycyclic heteroaromatic systems. These larger, more complex structures are of significant interest for their applications in materials science and medicinal chemistry.
A primary strategy for building such systems is through cycloaddition reactions where the ethynyl group acts as a dienophile or participates in other pericyclic reactions. mdpi.com For instance, [4+2] cycloaddition reactions involving the pyridine ring itself can lead to dearomatization and the formation of bicyclic structures. mdpi.com While specific examples starting from this compound are not prevalent in the provided search results, the general principles of pyridine dearomatization are applicable. Highly electrophilic pyridines, often activated by nitro groups, have been shown to undergo Diels-Alder reactions with dienes. mdpi.com
Another powerful method for constructing polycyclic aromatic compounds is oxidative photocyclization. ntu.edu.sg This technique can be used to form new carbon-carbon bonds and extend the aromatic system. ntu.edu.sg Although often applied to larger polycyclic aromatic hydrocarbons, the principle can be adapted for the synthesis of fused heteroaromatic systems.
The synthesis of complex heteroaromatic structures often involves a multi-step approach. For example, the synthesis of novel polycyclic pyridones has been achieved through the ring-opening transformation of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones. nih.gov This indicates that building blocks can be elaborated into intermediate heterocyclic systems which are then further transformed into the desired fused structures.
The table below outlines general strategies that could be employed for the synthesis of fused and polycyclic systems from this compound.
| Synthetic Strategy | Description | Potential Application | Reference |
| [4+2] Cycloaddition | The pyridine ring or a substituent can act as a diene or dienophile. | Formation of bicyclic and polycyclic structures. | mdpi.com |
| Oxidative Photocyclization | Light-induced intramolecular C-C bond formation. | Creation of extended, fused aromatic systems. | ntu.edu.sg |
| Multi-step Synthesis via Heterocyclic Intermediates | Construction of an intermediate heterocycle which is then transformed into the final fused system. | Access to complex and diverse polycyclic heteroaromatic scaffolds. | nih.gov |
Incorporation into Terpyridine Ligands and Frameworks
The structural motif of this compound is particularly well-suited for incorporation into terpyridine ligands. Terpyridines are tridentate ligands that form stable complexes with a variety of metal ions, and their properties can be finely tuned by the introduction of substituents. The ethynyl group provides a rigid linker that can be used to connect the pyridine ring to other aromatic or heteroaromatic units, extending the π-conjugated system.
The synthesis of such ligands often involves palladium-catalyzed cross-coupling reactions. nih.gov For example, soluble and rigid terpyridine-based ditopic ligands have been synthesized using a stepwise procedure involving sequential Pd(0)-catalyzed cross-coupling reactions between a terpyridine subunit and an ethynylphenyl/bromide appendage. nih.gov This methodology allows for the precise construction of oligomers with varying numbers of phenylene/ethynylene modules. nih.gov
The incorporation of a this compound unit into a terpyridine structure is expected to influence the electronic properties of the resulting ligand and its metal complexes. The electron-withdrawing nature of the trifluoromethyl group can affect the luminescence and electrochemical behaviors of these complexes.
The general synthetic approach for incorporating ethynyl-substituted pyridines into terpyridine frameworks is summarized in the table below.
| Reaction Type | Catalyst | Reactants | Description | Reference |
| Sonogashira Cross-Coupling | Pd(0) complex (e.g., [Pd(PPh₃)₄]) | Ethynyl-substituted pyridine, Bromo-substituted terpyridine or precursor | Formation of a C-C bond between the ethynyl group and the terpyridine core. | nih.gov |
The resulting terpyridine ligands can be used to construct a variety of supramolecular architectures, including two-dimensional networks. rsc.org The geometry of the ligand and the coordination preference of the metal ion dictate the final structure of the assembly. rsc.org
Role as a Scaffold for Complex Molecular Building Blocks in Organic Synthesis
Beyond its use in the synthesis of specific classes of compounds, this compound serves as a versatile scaffold for the creation of more complex and highly functionalized molecular building blocks. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and binding affinity in biological systems, making trifluoromethylated heterocycles valuable in medicinal chemistry and agrochemistry. nih.gov
The ethynyl group can be readily transformed into a variety of other functional groups, further expanding the synthetic utility of this scaffold. For example, the trifluoromethoxylation of pyridines can provide access to a new class of synthetic building blocks. nih.govresearchgate.net While this reaction is not a direct transformation of the ethynyl group, it highlights the importance of fluorinated pyridine scaffolds.
The development of methods for the direct synthesis of functionalized trifluoromethyl-containing heterocycles is an active area of research. rsc.org For instance, an efficient method for the synthesis of functionalized fused β-trifluoromethyl pyridines has been developed via a Combes-type cyclization of electron-rich aminoheterocycles with trifluoromethyl vinamidinium salt. rsc.org
The versatility of this compound as a building block is further demonstrated by its potential use in the synthesis of complex natural products and pharmaceuticals. Substituted pyridines are prevalent motifs in these molecules, and efficient methods for their synthesis are highly sought after. nih.gov
The following table provides examples of how trifluoromethylated pyridine scaffolds are utilized in the synthesis of complex molecules.
| Application Area | Synthetic Transformation | Significance | Reference |
| Agrochemicals | Incorporation of the 4-(trifluoromethyl)pyridine (B1295354) moiety | Development of herbicides with improved efficacy and selectivity. | nih.gov |
| Pharmaceuticals | Use as a core structure for derivatization | Creation of new drug candidates with enhanced biological activity. | nih.gov |
| Materials Science | Synthesis of π-conjugated systems | Development of new materials with tailored electronic and photophysical properties. | nih.gov |
Computational and Theoretical Chemistry Studies of 2 Ethynyl 4 Trifluoromethyl Pyridine and Its Reaction Pathways
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Direct DFT studies on 2-ethynyl-4-(trifluoromethyl)pyridine are not extensively reported in the literature. However, computational analyses of analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provide a foundational understanding of the electronic properties that would be shared by the target molecule. researchgate.netresearchgate.net
Table 1: Predicted Electronic Properties of this compound (Inferred from Analogous Structures)
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO-LUMO Gap | Relatively large | High kinetic stability |
| Electrostatic Potential | Negative potential on the pyridine (B92270) nitrogen and ethynyl (B1212043) group; Positive potential near the trifluoromethyl group | Nitrogen as a site for electrophilic attack or coordination; Ethynyl group as a nucleophile; Ring carbons susceptible to nucleophilic attack |
| Dipole Moment | Significant, oriented towards the trifluoromethyl group | Influences solubility and intermolecular interactions |
DFT calculations would also be crucial in predicting the molecule's reactivity. For instance, the Fukui function could be calculated to identify the most likely sites for nucleophilic and electrophilic attack. It is hypothesized that the nitrogen atom of the pyridine ring and the terminal carbon of the ethynyl group would be the primary sites for electrophilic attack, while the carbon atoms of the pyridine ring, particularly those adjacent to the trifluoromethyl group, would be susceptible to nucleophilic attack.
Mechanistic Probing and Transition State Analysis
Computational studies are invaluable for probing reaction mechanisms and analyzing the transition states of reactions involving this compound. While specific studies on this molecule are scarce, the general principles of reactivity for trifluoromethylpyridines and ethynylpyridines can be applied.
For example, in reactions such as Sonogashira or Suzuki couplings, where the ethynyl group would be a key participant, DFT could be used to model the entire catalytic cycle. researchgate.net This would involve calculating the energies of reactants, intermediates, transition states, and products. Such calculations would help in understanding the reaction kinetics and thermodynamics, and in optimizing reaction conditions. The analysis of transition state geometries and vibrational frequencies would confirm the nature of the transition state and provide insights into the bond-breaking and bond-forming processes.
In the context of multicomponent reactions, which are common for the synthesis of complex pyridine derivatives, computational mechanistic studies can reveal the step-by-step formation of the final product. researchgate.net For a reactant like this compound, theoretical models could predict the feasibility of various cycloaddition or annulation reactions.
Spectroscopic Feature Prediction and Validation Methodologies
Computational chemistry offers powerful tools for predicting the spectroscopic features of molecules, which can then be validated against experimental data. For this compound, DFT calculations could be employed to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. researchgate.netresearchgate.net The characteristic vibrational modes, such as the C≡C stretch of the ethynyl group, the C-F stretches of the trifluoromethyl group, and the various ring breathing and deformation modes of the pyridine core, can be assigned. Comparing the computed spectrum with an experimental one can aid in the structural confirmation of the molecule.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of molecules. researchgate.netresearchgate.net For this compound, this would allow for the prediction of the chemical shifts of the protons and carbons of the pyridine ring and the ethynyl group, as well as the fluorine atoms of the trifluoromethyl group. These theoretical values can be a valuable aid in the interpretation of experimental NMR spectra.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature | Region (Approximate) |
| FT-IR | C≡C stretch | 2100-2260 cm⁻¹ |
| C-F stretches | 1100-1350 cm⁻¹ | |
| Pyridine ring vibrations | 1400-1600 cm⁻¹ | |
| ¹H NMR | Pyridine ring protons | δ 7.0-9.0 ppm |
| Ethynyl proton | δ 3.0-3.5 ppm | |
| ¹³C NMR | Pyridine ring carbons | δ 120-150 ppm |
| Ethynyl carbons | δ 70-90 ppm | |
| Trifluoromethyl carbon | δ 120-125 ppm (quartet) | |
| ¹⁹F NMR | CF₃ group | δ -60 to -70 ppm |
Elucidation of Structure-Reactivity Relationships
The ultimate goal of computational studies on this compound would be to elucidate the relationship between its structure and reactivity. By systematically modifying the structure, for example, by changing the substituent at the 2-position or by altering the position of the trifluoromethyl group, and then calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) could be developed.
These relationships are crucial for the rational design of new molecules with desired properties. For instance, if this compound is a scaffold for a new pharmaceutical, understanding how structural modifications affect its interaction with a biological target is paramount. Computational docking studies, guided by an understanding of the molecule's electronic structure, could predict binding affinities and modes of interaction. The pyridine ring, often a key component in biologically active molecules, can have its properties fine-tuned by substituents like the trifluoromethyl group. researchgate.net
Applications in Catalysis and Ligand Design Research Involving 2 Ethynyl 4 Trifluoromethyl Pyridine Scaffolds
Design of Novel Pyridine-Based Ligands for Metal Complexes
The 2-ethynyl-4-(trifluoromethyl)pyridine framework serves as a versatile building block for constructing sophisticated ligands tailored for specific metal complexes. The design strategy leverages the distinct properties of its two key functional groups: the ethynyl (B1212043) moiety and the trifluoromethyl-substituted pyridine (B92270) ring.
The ethynyl group acts as a primary reactive handle for ligand elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the straightforward connection of the pyridine scaffold to various aryl or heteroaryl halides, enabling the synthesis of extended, conjugated systems. This methodology is a cornerstone in creating complex polydentate ligands, such as terpyridines and bipyridines, which are crucial in coordination chemistry. nih.govosti.gov The Sonogashira reaction's reliability and functional group tolerance make it a powerful tool for integrating the this compound unit into larger, more complex molecular architectures. nih.govsoton.ac.uk
The 4-(trifluoromethyl)pyridine (B1295354) core imparts critical electronic and steric properties to the resulting ligand. The trifluoromethyl group is a potent electron-withdrawing group, which significantly decreases the electron density of the pyridine ring. This electronic modification influences the coordination properties of the ligand, affecting the stability and reactivity of the resulting metal complex. nih.gov Ligands incorporating this moiety can modulate the electronic environment of a metal center, which is a key principle in tuning catalytic activity. acs.org For instance, NCN-coordinating ligands featuring a trifluoromethyl-substituted pyridine have been synthesized via Suzuki cross-coupling reactions for applications in platinum(II) complexes. semanticscholar.orgacs.org
By combining these features, researchers can design a diverse array of ligands. For example, coupling this compound with appropriate aromatic halides can lead to the formation of multidentate ligands capable of forming stable chelate complexes with various transition metals, including palladium, platinum, and cobalt. osti.govsemanticscholar.orgacs.org
Table 1: Synthetic Methodologies for Ligand Elaboration
| Reaction Type | Role of this compound | Potential Ligand Products | Metal Catalyst |
|---|---|---|---|
| Sonogashira Coupling | Alkyne component | Aryl-alkynyl pyridines, Bipyridyl analogs | Palladium, Copper |
| Suzuki Coupling | Precursor (e.g., from a bromo-analog) | Biaryl pyridines, Terpyridines | Palladium |
Role in Metal-Catalyzed Organic Transformations
Ligands derived from the this compound scaffold are designed to play a crucial role in a variety of metal-catalyzed organic transformations. The inherent structure of the parent compound is particularly relevant to C-C bond-forming reactions.
The most direct role of the scaffold is in Sonogashira cross-coupling reactions . In this context, the compound itself is a key reactant, where its C(sp)-H bond is coupled with an aryl or vinyl halide. This palladium- and copper-catalyzed transformation is fundamental for synthesizing conjugated organic materials, pharmaceuticals, and complex ligand systems. nih.govsoton.ac.uknih.gov
Once incorporated into a larger ligand structure, the trifluoromethylpyridine moiety becomes an integral part of a metal complex that can catalyze other transformations. Palladium complexes bearing pyridine-based ligands are widely employed as catalysts in:
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.
Heck Coupling: Reaction of an unsaturated halide with an alkene.
Trifluoromethylation Reactions: The introduction of a CF₃ group onto aromatic substrates, a critical transformation in medicinal chemistry. nih.govnih.gov
Research has demonstrated the synthesis of complex heterocyclic molecules for medicinal chemistry applications using sequential, one-pot Sonogashira and Cacchi (annulation) reactions, highlighting the utility of ethynylpyridine precursors in building intricate molecular frameworks.
Influence on Reaction Selectivity and Efficiency in Catalytic Systems
Influence on Efficiency: The efficiency of a catalyst is often tied to the electronic environment of the metal center. The strong electron-withdrawing nature of the trifluoromethyl group makes the coordinated pyridine nitrogen a weaker donor. This can render the metal center more electrophilic and potentially more active in key steps of the catalytic cycle, such as oxidative addition. nih.gov Studies on palladium(II) complexes with substituted pyridine ligands in Suzuki-Miyaura coupling have shown that the ligand's electronic properties can impact catalytic effectiveness, with more basic ligands sometimes leading to higher activity. acs.org The trifluoromethyl group, being strongly electron-withdrawing, provides a tool to finely tune this basicity and, consequently, the catalytic turnover rate. However, an overly electron-deficient metal center could also slow down other steps, like reductive elimination, requiring a careful balance of electronic factors to achieve optimal efficiency. nih.gov
For example, in cobalt-catalyzed [2+2+2] cycloadditions to form substituted pyridines, steric repulsion between substituents on the reactants and the catalyst plays a crucial role in determining the regioselectivity of the product. nih.gov Similarly, ligands designed from the target scaffold can create a specific chiral environment or a sterically constrained pocket around the metal center. This defined three-dimensional space can direct incoming substrates to bind in a preferred orientation, leading to the selective formation of one desired product over others. The design of well-defined metal-ligand systems is critical for minimizing side processes and enhancing product selectivity. acs.org The rigid framework provided by the ethynyl linkage, combined with the electronic tuning of the trifluoromethyl group, makes this scaffold a promising component in the design of highly selective catalysts. nih.gov
Table 2: Summary of Influences on Catalysis
| Feature | Property | Potential Effect on Catalytic Systems |
|---|---|---|
| 4-Trifluoromethyl Group | Strong Electron-Withdrawing Nature | Modulates electron density at the metal center; can enhance catalyst activity by affecting oxidative addition/reductive elimination rates. nih.govnih.gov |
| Steric Bulk | Contributes to the steric environment around the metal, influencing substrate approach and regioselectivity. nih.gov | |
| 2-Ethynyl Group | Linear, Rigid Linker (post-coupling) | Creates well-defined ligand geometries and bite angles, which is crucial for controlling selectivity. nih.gov |
Q & A
Q. Methodological steps :
- NMR spectroscopy : and NMR to verify substitution patterns; NMR for trifluoromethyl group confirmation (δ ≈ -60 to -65 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error.
- Melting point analysis : Compare experimental values (e.g., 53–57°C for analogous compounds) with literature to assess purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- First aid measures :
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced: How can reaction conditions be optimized to improve yields in ethynyl group introduction?
Q. Strategies :
- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for Sonogashira coupling efficiency. PdCl(dppf) may reduce side reactions in polar solvents (e.g., DMF) .
- Solvent effects : Use THF or toluene for better solubility of alkynyl precursors.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Additives : Include CuI (1–5 mol%) to enhance coupling efficiency .
Advanced: How should researchers address contradictions in reported spectroscopic data for trifluoromethylpyridine derivatives?
Q. Resolution steps :
- Cross-validate data : Compare NMR shifts across multiple sources (e.g., -62 ppm in trifluoromethylpyridines vs. -58 ppm in analogs) .
- Reproduce syntheses : Verify purity of starting materials (e.g., 99% 2-chloro-4-trifluoromethylpyridine) to rule out impurity-driven discrepancies .
- Consult computational models : Use density functional theory (DFT) to predict NMR chemical shifts and reconcile experimental vs. theoretical values .
Advanced: What strategies enable selective functionalization of this compound for target applications?
Q. Functionalization approaches :
- Electrophilic substitution : Introduce amino groups via Buchwald-Hartwig amination with Pd catalysts and strong bases (e.g., CsCO) .
- Click chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for bioconjugation .
- Protection-deprotection : Temporarily protect the ethynyl group with TMS to avoid side reactions during subsequent modifications .
Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
Q. Scale-up considerations :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Purification optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
- Batch consistency : Standardize starting material suppliers (e.g., avoid vendors like Sigma-Aldrich for intermediates lacking analytical data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
